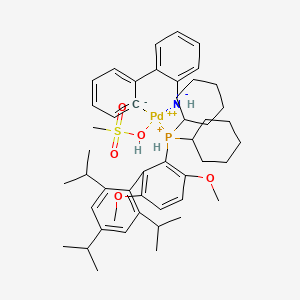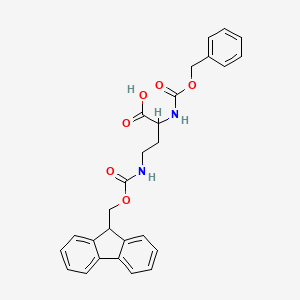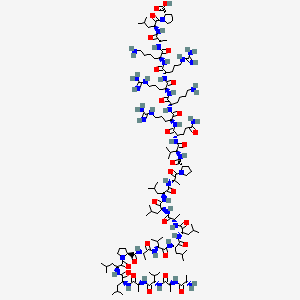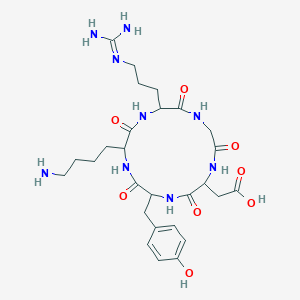![molecular formula C43H61NO3PPdS- B13386862 Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/structure/B13386862.png)
Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2’-(methylamino)-[1,1’-biphenyl]-2-yl]palladio methanesulfonate; di-tert-butyl[2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane is a complex organometallic compound. It is primarily used in various catalytic processes, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a palladium center coordinated with biphenyl and phosphane ligands, which contribute to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2’-(methylamino)-[1,1’-biphenyl]-2-yl]palladio methanesulfonate; di-tert-butyl[2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane typically involves the following steps:
Ligand Preparation: The biphenyl and phosphane ligands are synthesized separately through standard organic synthesis techniques.
Complex Formation: The ligands are then reacted with a palladium precursor, such as palladium chloride, in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the palladium center.
Reduction: Reduction reactions can also occur, often facilitated by hydrogen or hydride donors.
Substitution: The biphenyl and phosphane ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas or sodium borohydride are typical reducing agents.
Substitution: Ligand exchange reactions often use phosphines or amines as substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield palladium(II) complexes, while reduction could produce palladium(0) species.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: Investigated for its potential in the synthesis of biologically active compounds.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry
Material Science: Applied in the production of advanced materials, including polymers and nanomaterials.
Environmental Chemistry: Utilized in processes for the removal of pollutants and waste treatment.
Wirkmechanismus
The compound exerts its effects primarily through its palladium center, which facilitates various catalytic processes. The mechanism typically involves:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium-carbon bond.
Transmetalation: An organoboron reagent transfers its organic group to the palladium center.
Reductive Elimination: The palladium-carbon bonds are cleaved, forming the desired product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- [1,1’-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)
- XantPhos Pd G3
Uniqueness
Compared to similar compounds, [2’-(methylamino)-[1,1’-biphenyl]-2-yl]palladio methanesulfonate; di-tert-butyl[2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane offers:
- Enhanced Stability : Due to its unique ligand structure.
- Higher Reactivity : Facilitates a broader range of catalytic reactions.
- Versatility : Applicable in various fields, from organic synthesis to material science.
Eigenschaften
Molekularformel |
C43H61NO3PPdS- |
|---|---|
Molekulargewicht |
809.4 g/mol |
IUPAC-Name |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C29H45P.C13H12N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-21H,1-12H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI-Schlüssel |
TZIPMNVQKVJRIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)

![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13386797.png)



![tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13386832.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B13386838.png)

![13-Benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B13386848.png)
![(4R,4'R,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]](/img/structure/B13386854.png)


![7-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13386858.png)
